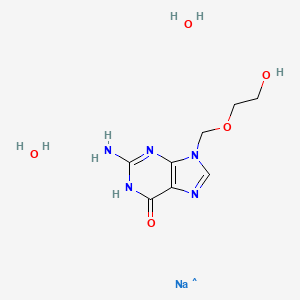

Zovir dihydrate sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del aciclovir implica la condensación de guanina con una fracción de azúcarEl paso final implica la desprotección para producir el compuesto activo .

Métodos de producción industrial

La producción industrial del aciclovir implica la síntesis química a gran escala utilizando pasos similares a la síntesis de laboratorio, pero optimizados para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El aciclovir experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El aciclovir se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: El aciclovir puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como anhídrido acético o cloruro de acetilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del aciclovir, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El aciclovir tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar análogos de nucleósidos.

Biología: Ayuda a comprender los mecanismos de replicación viral.

Medicina: Ampliamente utilizado en terapias antivirales para infecciones por herpes.

Industria: Empleado en la producción de medicamentos antivirales

Mecanismo De Acción

El aciclovir ejerce sus efectos antivirales inhibiendo selectivamente la ADN polimerasa viral. El compuesto es fosforilado por la timidina quinasa viral a monofosfato de aciclovir, que se convierte posteriormente en trifosfato de aciclovir por enzimas celulares. El trifosfato de aciclovir compite con el trifosfato de desoxiguanosina por la incorporación al ADN viral, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral .

Comparación Con Compuestos Similares

Compuestos similares

Valaciclovir: Un profármaco del aciclovir con mejor biodisponibilidad oral.

Famciclovir: Otro agente antiviral utilizado para tratar infecciones por herpes.

Ganciclovir: Utilizado principalmente para infecciones por citomegalovirus.

Singularidad

El aciclovir es único debido a su alta selectividad para la timidina quinasa viral y su toxicidad relativamente baja para las células huésped. Esto lo convierte en una opción preferida para el tratamiento de infecciones por herpes .

Propiedades

Fórmula molecular |

C8H15N5NaO5 |

|---|---|

Peso molecular |

284.23 g/mol |

InChI |

InChI=1S/C8H11N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3,14H,1-2,4H2,(H3,9,11,12,15);;2*1H2 |

Clave InChI |

ZZAKCPCKVRWWCF-UHFFFAOYSA-N |

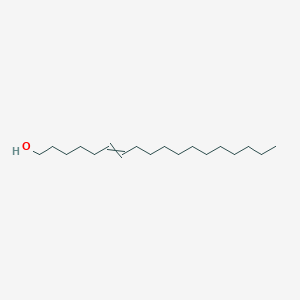

SMILES canónico |

C1=NC2=C(N1COCCO)N=C(NC2=O)N.O.O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)

![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)

![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)